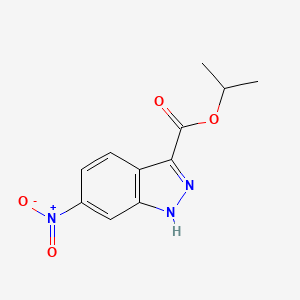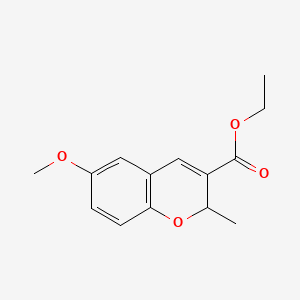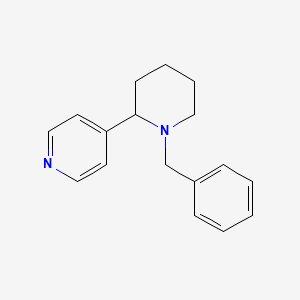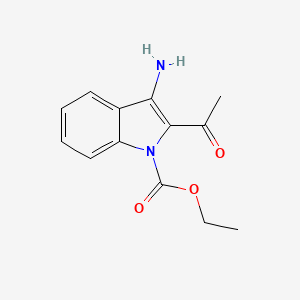
2-(4-Nitrophenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)quinazoline typically involves the condensation of 4-nitroaniline with anthranilic acid or its derivatives. One common method includes the following steps:
Formation of Schiff Base: 4-nitroaniline reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)quinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The quinazoline ring can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Reduction: 2-(4-Aminophenyl)quinazoline.
Substitution: Various substituted quinazolines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Investigated for its role in drug development and as a lead compound for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)quinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)quinazoline: Similar structure but with a bromine atom instead of a nitro group.
2-(4-Chlorophenyl)quinazoline: Contains a chlorine atom in place of the nitro group.
2-(4-Methylphenyl)quinazoline: Features a methyl group instead of a nitro group.
Uniqueness
2-(4-Nitrophenyl)quinazoline is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the nitrophenyl group enhances its potential as a pharmacophore in drug design.
Eigenschaften
Molekularformel |
C14H9N3O2 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9H |
InChI-Schlüssel |
WLBBZOBVXHZYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11866075.png)

![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)

![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)



